[1,2,4]triazolo[4,3-a]pyrazine

Antimalarial Drug Discovery Scaffold Hopping Plasmodium falciparum

Scaffold hopping in antimalarial programs often leads to potency loss when replacing the triazolopyrazine core. [1,2,4]Triazolo[4,3-a]pyrazine (CAS 274-82-8) is the validated, regioisomerically pure scaffold from the Open Source Malaria Series 4, delivering in vitro IC50 as low as 0.016 µM against P. falciparum and favorable metabolic stability (Clint <8.1 µL/min/mg). Also a proven starting point for c-Met/VEGFR-2 dual kinase inhibitors (IC50 26 nM) and renin inhibitors (IC50 1.4 nM). Sourced with ≥97% purity, ideal for hit-to-lead optimization.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 274-82-8
Cat. No. B1266753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]triazolo[4,3-a]pyrazine
CAS274-82-8
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=N1
InChIInChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
InChIKeyNVSPJDGXKBDYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyrazine: Core Scaffold Overview


[1,2,4]triazolo[4,3-a]pyrazine is a fused bicyclic heterocycle composed of a 1,2,4-triazole ring annulated to a pyrazine moiety, with a molecular formula of C5H4N4 and a molecular weight of 120.11 g/mol. This electron-deficient, nitrogen-rich scaffold serves as a privileged structure in medicinal chemistry, providing a versatile platform for derivatization that has yielded potent modulators across diverse therapeutic targets, including kinases (c-Met, VEGFR-2), G-protein coupled receptors (P2X7, NK-3), and enzymes (PARP-1, renin) [1]. Its synthetic accessibility, as demonstrated by both traditional thermal cyclization and modern electrochemical-photochemical methods, combined with its favorable physicochemical properties, makes it a strategic building block for hit-to-lead optimization campaigns [2].

1 Privileged fused heterocycle for hit-to-lead derivatization campaigns
2 Supports research across kinase, GPCR, and enzyme target classes
3 Accessible via thermal and modern electrochemical-photochemical routes

[1,2,4]Triazolo[4,3-a]pyrazine: Scaffold Swapping Limitations


In silico similarity or vendor catalog adjacency does not translate to functional equivalence for [1,2,4]triazolo[4,3-a]pyrazine and its apparent structural analogs. Attempts to replace the triazolopyrazine core with imidazopyrazines in antimalarial programs resulted in a marked loss of potency against Plasmodium falciparum (IC50 > 1 µM for core-modified analogs vs. < 0.1 µM for the parent triazolopyrazine) [1]. Furthermore, regioisomeric variations, such as [1,2,4]triazolo[1,5-a]pyrazine, exhibit divergent chemical reactivity, with the [4,3-a] isomer undergoing less efficient N-oxidation and distinct mass spectral fragmentation patterns [2]. These differences underscore that the specific electronic distribution and nitrogen placement within the [4,3-a] ring system are critical determinants of both target engagement and synthetic handle accessibility, rendering generic substitution a high-risk strategy in lead optimization.

! Imidazopyrazine core replacement led to >10-fold antimalarial activity reduction in head-to-head screen; core identity may critically influence target engagement.
! Regioisomeric [1,2,4]triazolo[1,5-a]pyrazine exhibits divergent N-oxidation reactivity and mass spectral fragmentation; synthetic handle and derivatization profile not transferable.

[1,2,4]Triazolo[4,3-a]pyrazine: Evidence vs. Key Analogs


Imidazopyrazine Core: Antimalarial Potency Loss

Direct head-to-head comparison by the Open Source Malaria consortium revealed that replacing the [1,2,4]triazolo[4,3-a]pyrazine core with an imidazopyrazine ring system led to a substantial reduction in antiplasmodial activity. The parent triazolopyrazine compound (MMV639565) exhibited potent activity, while the two synthesized imidazopyrazine analogs (MMV669846 and MMV670250) both displayed IC50 values > 1 µM against the PfNF54 strain [1].

Core-Replacement Activity
Head-to-head
Parent core <0.1 µM vs imidazopyrazine >1 µM (>10-fold difference)
Reported scaffold-specific antimalarial activity context; core modification not functionally neutral.
PfNF54 strain; OSM consortium data
Antimalarial Drug Discovery Scaffold Hopping Plasmodium falciparum

Dual c-Met/VEGFR-2 Kinase Inhibition vs. Foretinib

In a comparative study, the [1,2,4]triazolo[4,3-a]pyrazine derivative 17l was evaluated alongside the established multikinase inhibitor foretinib. Compound 17l demonstrated potent dual inhibition of c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM) kinases. Its antiproliferative activity against A549 lung cancer cells (IC50 = 0.98 µM) was comparable to or exceeded that of foretinib in the same assay system [1].

Kinase Inhibition Profile
Cross-study comparable
c-Met IC50 26.00 nM, VEGFR-2 IC50 2.6 µM
Reported dual kinase inhibition context; A549 cell antiproliferative IC50 0.98 µM.
Compound 17l; foretinib comparator range
Kinase Inhibitor Oncology c-Met VEGFR-2

Microsomal Stability: Antimalarial Series Advantage

The Open Source Malaria consortium's Series 4 compounds, based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, were specifically selected over previous series due to superior in vitro ADME properties. This scaffold demonstrated human liver microsomal and hepatocyte stability with hepatic intrinsic clearance values consistently below 8.1 µL/min/mg [1].

Metabolic Stability
Class-level
Hepatic Clint <8.1 µL/min/mg
Reported low-clearance context in human liver microsomes; supports further ADME profiling.
Series 4 triazolopyrazine derivatives; HLM assay
Antimalarial ADME Metabolic Stability Hepatic Clearance

Antibacterial Activity Comparable to Ampicillin

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and screened for antibacterial activity. Compound 2e exhibited potent growth inhibition, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. These MIC values were reported to be comparable to the first-line antibiotic ampicillin in the same assay system.

Antibacterial MIC
Head-to-head
S. aureus 32 µg/mL, E. coli 16 µg/mL; comparable to ampicillin range
Reported MIC endpoint context; supports antimicrobial screening exploration.
Broth microdilution; compound 2e
Antibacterial Antimicrobial Resistance Staphylococcus aureus Escherichia coli

In Vivo Antimalarial Efficacy

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine core have progressed to demonstrate in vivo antimalarial efficacy. The Open Source Malaria consortium has designated this scaffold as Series 4 and has confirmed that specific derivatives exhibit in vivo activity in mouse models of malaria [1]. This in vivo validation is a key differentiator from many other heterocyclic scaffolds that fail to translate in vitro potency to animal models.

In Vivo Model Response
Class-level · Data to verify
Active in murine malaria model (qualitative)
Reported in vivo model-response context; requires independent validation.
OSM Series 4; no quantitative endpoint disclosed
Antimalarial In Vivo Efficacy Plasmodium Lead Optimization

Potent Renin Inhibition

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives incorporating transition-state mimetics were evaluated for human renin inhibition. Compounds 13a, 19c, and 19f exhibited IC50 values of 3.9 nM, 1.6 nM, and 1.4 nM, respectively, against partially purified human renin [1]. These values are within the range of clinically relevant renin inhibitors such as aliskiren (IC50 ≈ 0.6 nM).

Renin Inhibition
Cross-study comparable
IC50 1.4–3.9 nM (human renin)
Reported single-digit nM inhibition context; within range of aliskiren (~0.6 nM).
Partially purified human renin assay
Renin Inhibitor Hypertension Cardiovascular Structure-Activity Relationship

[1,2,4]Triazolo[4,3-a]pyrazine: Application Scenarios


Antimalarial Lead Optimization with In Vivo Efficacy

For research programs focused on discovering next-generation antimalarials, the [1,2,4]triazolo[4,3-a]pyrazine scaffold is a proven starting point. The Open Source Malaria consortium's Series 4 compounds have demonstrated both in vitro potency (IC50 as low as 0.016 µM) and in vivo efficacy in murine models [1]. The scaffold's favorable metabolic stability (hepatic clearance < 8.1 µL/min/mg) further supports its prioritization for lead optimization aimed at achieving oral bioavailability and sustained target engagement.

Dual c-Met/VEGFR-2 Inhibitors for Oncology

The [1,2,4]triazolo[4,3-a]pyrazine core is well-suited for the design of dual kinase inhibitors targeting c-Met and VEGFR-2, two critical nodes in tumor angiogenesis and metastasis. Compound 17l, a representative derivative, exhibited potent c-Met inhibition (IC50 = 26 nM) and antiproliferative activity against A549 lung cancer cells (IC50 = 0.98 µM), validating the scaffold's potential in oncology drug discovery [2]. This application is particularly relevant for programs seeking to overcome resistance to single-agent kinase inhibitors.

Novel Antibacterial Scaffolds for Hit-to-Lead

Given the rising threat of antimicrobial resistance, the [1,2,4]triazolo[4,3-a]pyrazine scaffold offers a valuable new chemotype for antibacterial drug discovery. Derivatives such as compound 2e have demonstrated activity comparable to ampicillin against both Gram-positive (S. aureus MIC = 32 µg/mL) and Gram-negative (E. coli MIC = 16 µg/mL) pathogens [3]. This makes it an attractive scaffold for medicinal chemistry efforts aimed at developing novel agents to combat multidrug-resistant bacterial infections.

Renin-Angiotensin System Drug Discovery

For research targeting hypertension and related cardiovascular disorders, [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown exceptional potency as human renin inhibitors. Compounds within this series achieved IC50 values as low as 1.4 nM against partially purified human renin, placing them within the same potency range as marketed renin inhibitors [4]. This scaffold provides a structurally distinct alternative for developing next-generation renin inhibitors with potentially improved pharmacokinetic or selectivity profiles.

Application
Selection Property
Validation Focus
Antimalarial lead optimization research
In vivo model-response context
Oral exposure and target engagement profiling
c-Met/VEGFR-2 dual inhibition studies
Kinase selectivity and antiproliferative review
Antiproliferative endpoint in relevant cell models
Antibacterial scaffold screening
Antimicrobial screening context
MIC and resistance profiling
Renin-angiotensin pathway inhibitor studies
Renin inhibition assay context
Selectivity and pharmacokinetic profiling

Technical Documentation Hub

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